

ARM1 (SARM1) Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

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Compound of Interest		
Compound Name:	ARM1	
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Introduction

ARM1, also known as Sterile Alpha and TIR Motif Containing 1 (S**ARM1**), is a key protein involved in the regulation of neuronal integrity and immune responses. Its most prominent role is as a central executioner of Wallerian degeneration, a process of programmed axonal self-destruction triggered by injury or disease. S**ARM1** possesses an intrinsic NAD+ hydrolase activity, and its activation leads to a rapid depletion of cellular NAD+, a critical metabolite for neuronal survival, thereby initiating a cascade of events culminating in axonal degradation. This pivotal role in neurodegeneration has positioned S**ARM1** as a promising therapeutic target for a range of neurological disorders.

These application notes provide detailed protocols and supporting data for the use of **ARM1/SARM1** antibodies in Western Blotting (WB) and Immunohistochemistry (IHC), two common techniques for studying protein expression and localization.

Data Presentation

The following tables summarize the characteristics and recommended starting dilutions for several commercially available **ARM1**/S**ARM1** antibodies. It is important to note that optimal dilutions should be determined experimentally by the end-user.



Table 1: ARM1/SARM1 Antibody Information for Western Blot (WB)



Antibody/ Supplier	Catalog Number	Host Species	Clonality	Recomm ended Dilution	Observed Molecular Weight (kDa)	Positive Controls
Cell Signaling Technology	13022	Rabbit	Monoclonal (D2M5I)	1:1000	~80	Daudi, HEK-293, Neuro-2a, Raji, SH- SY5Y cells; human testis, mouse and rat brain tissue
Proteintech	28625-1- AP	Rabbit	Polyclonal	1:1500 - 1:2500	Not specified	Daudi, HEK-293, Neuro-2a, Raji, SH- SY5Y cells; human testis, mouse and rat brain tissue
GeneTex	GTX63609 7	Rabbit	Monoclonal (HL1066)	1:500 - 1:3000	~72	SH-SY5Y cells, various tissue extracts
Abcam	ab309195	Rabbit	Monoclonal (EPR2483 4-80)	Not specified	Not specified	Not specified
MyBioSour ce	MBS92386 69	Rabbit	Polyclonal	1:400	~75	Human liver tissue



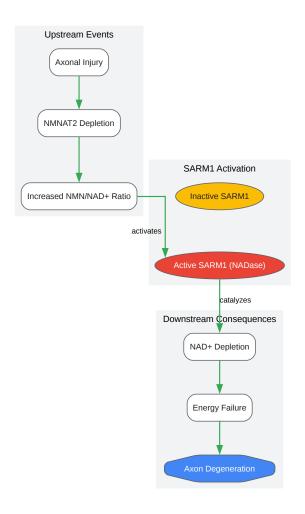
Table 2: ARM1/SARM1 Antibody Information for Immunohistochemistry (IHC)

Antibody/ Supplier	Catalog Number	Host Species	Clonality	Recomm ended Dilution	Antigen Retrieval	Positive Controls
Proteintech	55488-1- AP	Rabbit	Polyclonal	1:50 - 1:500	Heat- mediated (TE buffer, pH 9.0 or Citrate buffer, pH 6.0)	Human tissues
MyBioSour ce	MBS92386 69	Rabbit	Polyclonal	1:400	Heat- mediated (Sodium Citrate buffer, pH 6.0)	Human liver tissue
Abcam	ab309195	Rabbit	Monoclonal (EPR2483 4-80)	1:50 (for IHC-Fr)	Heat- mediated (Tris-EDTA buffer, pH 9.0)	Rat and mouse hippocamp us, rat and mouse heart (frozen sections)
Sigma- Aldrich (Atlas Antibodies)	HPA02475 9	Rabbit	Polyclonal	1:20 - 1:50	Not specified	Human tissues

Signaling Pathway and Experimental Workflows SARM1 Signaling Pathway in Axon Degeneration



SARM1 is a central player in the execution of axon degeneration. Under normal physiological conditions, SARM1 is maintained in an inactive state. Axonal injury leads to the depletion of NMNAT2, a key enzyme in NAD+ synthesis. The resulting increase in the NMN/NAD+ ratio triggers the activation of SARM1's intrinsic NADase activity. Activated SARM1 rapidly consumes cellular NAD+, leading to energy failure and subsequent activation of downstream executioner pathways, ultimately resulting in the breakdown of the axonal cytoskeleton and complete degeneration of the axon.



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SARM1 signaling cascade in axon degeneration.

Western Blot Experimental Workflow

The following diagram outlines the key steps involved in performing a Western Blot to detect **ARM1**/S**ARM1**.



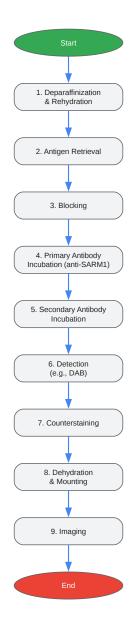


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General workflow for Western Blotting.

Immunohistochemistry Experimental Workflow

The following diagram illustrates the general procedure for Immunohistochemistry to visualize **ARM1**/S**ARM1** in tissue sections.



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General workflow for Immunohistochemistry.

Experimental Protocols Western Blot Protocol

This protocol provides a general guideline. Optimization may be required for specific antibodies and sample types.

A. Sample Preparation (Cell Lysates)

- Collect cells by centrifugation and wash once with ice-cold PBS. 2
- To cite this document: BenchChem. [ARM1 (SARM1) Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2560592#arm1-antibody-for-western-blot-and-ihc]

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